molecular formula C11H11FN2 B1335553 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 17952-80-6

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B1335553
CAS No.: 17952-80-6
M. Wt: 190.22 g/mol
InChI Key: ZRBOYHOKTLJAAM-UHFFFAOYSA-N
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Description

“6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound . It is a member of the beta-carbolines .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the search results .

Scientific Research Applications

Antioxidant and Cytotoxicity Properties

6-methoxytetrahydro-β-carbolines, structurally similar to 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been investigated for their antioxidant and cytotoxic properties. Derivatives like BEN, ANI, ACE, and VAN, prepared via the Maillard reaction, exhibited moderate antioxidant activities. VAN showed high antioxidant activity with minimal cytotoxicity on non-tumorous cell lines, whereas other derivatives exhibited mild toxicity at effective antioxidative concentrations (Goh et al., 2015).

Pharmaceutical Applications

The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, similar to the target compound, has been identified as a druglike estrogen receptor (ER) ligand. This discovery led to the development of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently in clinical trials for treating advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).

Maillard Reaction Optimization

The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-β-carboline derivatives. This study focused on optimizing reaction conditions, such as catalyst loading, temperature, and time, using LC-MS for optimal yields. These compounds were characterized using electrospray ionization mass spectrometry (ESI-MS) and tandem mass (ESI-MS/MS) (Goh et al., 2015).

TRPV1 Antagonists

A class of TRPV1 antagonists based on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as the A-region and triazole as the B-region has been synthesized. These antagonists displayed excellent inhibition of hTRPV1 activation, leading to the identification of a potent TRPV1 antagonist, useful in pain management and with potential as an antinociceptive drug (Li et al., 2019).

Radiopharmaceutical Applications

Fluorine-18 labeled derivatives, similar in structure to this compound, have been developed as PET radiopharmaceuticals. [(18) F]T807, for example, is a promising agent for imaging tau in early clinical trials, demonstrating the utility of such compounds in diagnostic imaging (Shoup et al., 2013).

Safety and Hazards

The safety and hazards associated with “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and development of “6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” are not explicitly mentioned in the search results .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBOYHOKTLJAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406471
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-80-6
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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